molecular formula C16H19ClN2O2S B15303594 4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide

4-amino-4'-chloro-N,N-diethyl-[1,1'-biphenyl]-2-sulfonamide

Cat. No.: B15303594
M. Wt: 338.9 g/mol
InChI Key: NHZJWQINPUTUBO-UHFFFAOYSA-N
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Description

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an amino group, a chloro group, and a sulfonamide group attached to the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide typically involves multiple steps. One common method is the nitration of biphenyl to produce 4-nitrobiphenyl, followed by reduction to obtain 4-aminobiphenyl The sulfonamide group is introduced by reacting the amine with sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, followed by chlorination and sulfonamide formation. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent-free methods and microwave irradiation techniques are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide involves its interaction with specific molecular targets. The compound can form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the chloro and amino groups can participate in redox reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-4’-chloro-N,N-diethyl-[1,1’-biphenyl]-2-sulfonamide is unique due to the presence of both chloro and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H19ClN2O2S

Molecular Weight

338.9 g/mol

IUPAC Name

5-amino-2-(4-chlorophenyl)-N,N-diethylbenzenesulfonamide

InChI

InChI=1S/C16H19ClN2O2S/c1-3-19(4-2)22(20,21)16-11-14(18)9-10-15(16)12-5-7-13(17)8-6-12/h5-11H,3-4,18H2,1-2H3

InChI Key

NHZJWQINPUTUBO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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